molecular formula C8H7BrFN3 B1380229 (5-Bromo-6-fluoro-1H-benzo[d]imidazol-2-yl)methanamine CAS No. 1388063-18-0

(5-Bromo-6-fluoro-1H-benzo[d]imidazol-2-yl)methanamine

Cat. No.: B1380229
CAS No.: 1388063-18-0
M. Wt: 244.06 g/mol
InChI Key: ZJCBNXBBYXNLMZ-UHFFFAOYSA-N
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Description

(5-Bromo-6-fluoro-1H-benzo[d]imidazol-2-yl)methanamine is a heterocyclic compound that contains both bromine and fluorine atoms. This compound is part of the benzimidazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-6-fluoro-1H-benzo[d]imidazol-2-yl)methanamine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 5-bromo-6-fluoro-1H-benzo[d]imidazole.

    Reaction Conditions: The benzimidazole derivative is then reacted with methanamine under controlled conditions to yield the desired compound.

Common methods for synthesizing imidazole derivatives include:

  • Debus-Radziszewski synthesis
  • Wallach synthesis
  • Dehydrogenation of imidazolines
  • Reactions involving alpha halo-ketones
  • Marckwald synthesis
  • Amino nitrile synthesis

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-6-fluoro-1H-benzo[d]imidazol-2-yl)methanamine can undergo various chemical reactions, including:

  • Oxidation : The compound can be oxidized to form different oxidation states.
  • Reduction : Reduction reactions can modify the functional groups present in the compound.
  • Substitution : The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

  • Oxidizing Agents : Hydrogen peroxide, potassium permanganate.
  • Reducing Agents : Sodium borohydride, lithium aluminum hydride.
  • Substitution Reagents : Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine or fluorine atoms.

Scientific Research Applications

(5-Bromo-6-fluoro-1H-benzo[d]imidazol-2-yl)methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of (5-Bromo-6-fluoro-1H-benzo[d]imidazol-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-1-cyclohexyl-1H-benzo[d]imidazole
  • 5-Bromo-1-(tert-butyl)-1H-benzo[d]imidazole
  • 6-Bromo-4-fluoro-1H-indazole
  • 5-Bromo-6-methyl-1H-indazole
  • 5-Bromo-6-methoxy-1H-indazole

Uniqueness

(5-Bromo-6-fluoro-1H-benzo[d]imidazol-2-yl)methanamine is unique due to the presence of both bromine and fluorine atoms, which can influence its chemical reactivity and biological activity. The combination of these halogens in the benzimidazole scaffold can result in distinct properties compared to other similar compounds.

Properties

IUPAC Name

(5-bromo-6-fluoro-1H-benzimidazol-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrFN3/c9-4-1-6-7(2-5(4)10)13-8(3-11)12-6/h1-2H,3,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJCBNXBBYXNLMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1F)Br)N=C(N2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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